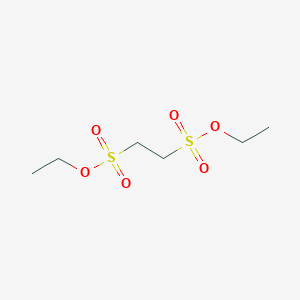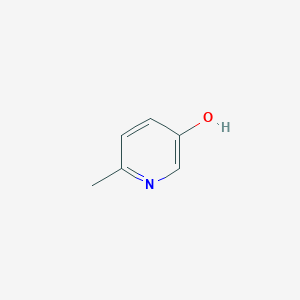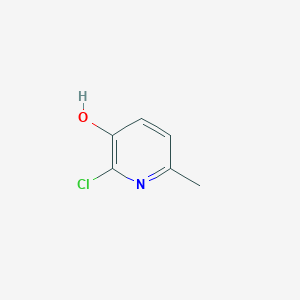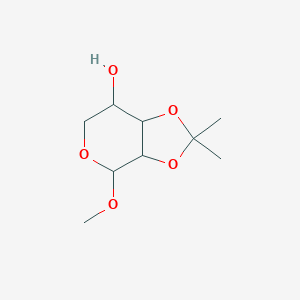
Methyl 2,3-O-(1-methylethylidene)pentopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-O-(1-methylethylidene)pentopyranoside, also known as MEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pentopyranoside and is commonly used in organic chemistry research.
作用機序
The mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside is not fully understood. However, it is believed to act as a glycosyl donor or acceptor in various chemical reactions. It has also been shown to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates in the body.
生化学的および生理学的効果
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. Furthermore, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to inhibit the growth of cancer cells and can potentially be used as an anticancer agent.
実験室実験の利点と制限
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. Furthermore, it is stable under various conditions and can be stored for extended periods. However, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has some limitations for lab experiments. It is relatively expensive compared to other starting materials, and the synthesis method requires several steps, which can be time-consuming.
将来の方向性
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several potential future directions. It can be used as a starting material for the synthesis of various natural products and pharmaceuticals. Furthermore, it can be used as a chiral auxiliary in asymmetric synthesis. Additionally, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has potential applications in the development of new anticancer agents and can be used as a lead compound for drug discovery. Finally, further research is needed to fully understand the mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside and its potential applications in various fields.
Conclusion:
Methyl 2,3-O-(1-methylethylidene)pentopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pentopyranoside and is commonly used in organic chemistry research. Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to have various biochemical and physiological effects and can potentially be used as an anticancer agent. Furthermore, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several potential future directions, including its use as a starting material for the synthesis of various natural products and pharmaceuticals. Further research is needed to fully understand the mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside and its potential applications in various fields.
合成法
Methyl 2,3-O-(1-methylethylidene)pentopyranoside can be synthesized through a multistep process starting from D-ribose. The synthesis method involves the protection of the hydroxyl group at the C-2 position of D-ribose with isopropylidene, followed by the protection of the C-3 hydroxyl group with methyl ether. The final step involves the deprotection of the isopropylidene group to yield Methyl 2,3-O-(1-methylethylidene)pentopyranoside.
科学的研究の応用
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been used as a starting material for the synthesis of various glycosyl donors and acceptors.
特性
CAS番号 |
60562-98-3 |
|---|---|
製品名 |
Methyl 2,3-O-(1-methylethylidene)pentopyranoside |
分子式 |
C9H16O5 |
分子量 |
204.22 g/mol |
IUPAC名 |
4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3 |
InChIキー |
YJRSYLLAIOOPEJ-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(COC(C2O1)OC)O)C |
正規SMILES |
CC1(OC2C(COC(C2O1)OC)O)C |
その他のCAS番号 |
60562-98-3 |
同義語 |
4H-1,3-Dioxolo[4,5-c]pyran, α-D-lyxopyranoside deriv.; _x000B_Methyl 2,3-O-isopropylidene-α-D-lyxopyranoside_x000B_NSC 79248_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



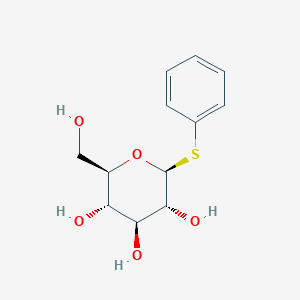
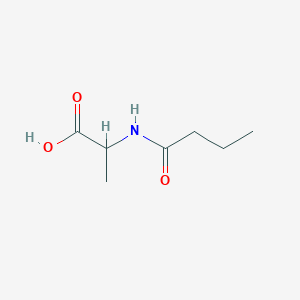
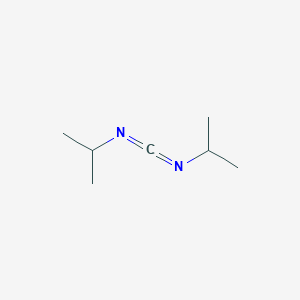
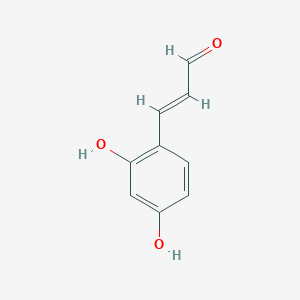
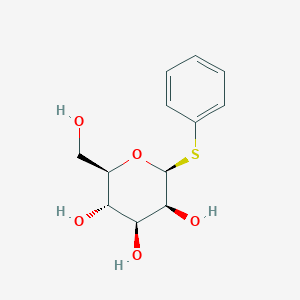
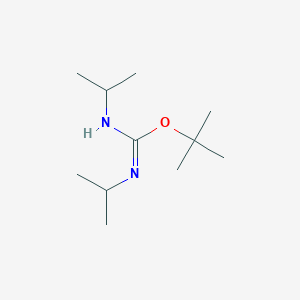
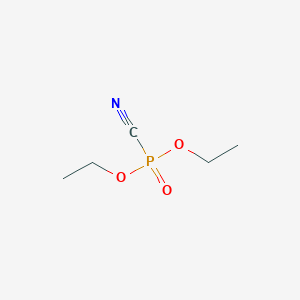
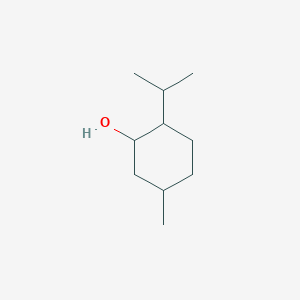
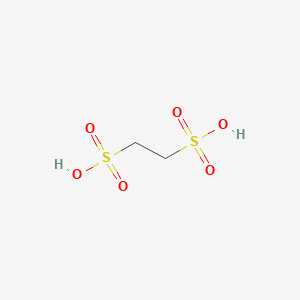
![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)
